3-BENZYL-7-METHYL-1-PHENYL-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE -

3-BENZYL-7-METHYL-1-PHENYL-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

Catalog Number: EVT-4992119
CAS Number:
Molecular Formula: C26H24N4O3
Molecular Weight: 440.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Compound Description: This compound is a derivative of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and exhibits noteworthy antimicrobial activity. It demonstrates superior effectiveness against Staphylococcus aureus compared to the reference drugs Metronidazole and Streptomycin. Additionally, it shows moderate activity against Pseudomonas aeruginosa and the fungal species Candida albicans. []

1-Alkyl-5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

Compound Description: This group of compounds represents a series of alkylated derivatives of 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. These derivatives have been synthesized and evaluated for their antimicrobial activity. Notably, the derivative containing a 4-methylbenzyl substituent at the 1-position exhibits the highest activity within this series, effectively inhibiting the growth of Staphylococcus aureus and Candida albicans. []

5-Methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Compound Description: This compound, synthesized through a 1,1’-carbonyldiimidazole promoted reaction, serves as a central precursor for synthesizing further derivatives with potential antimicrobial activities. []

1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

Compound Description: This group of compounds are alkylated derivatives of 5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. []

5-(N-Benzyl-N-methylaminomethyl)-1-(2,6-difluorobenzyl)-6-[4-(3-methoxyureido)phenyl]-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (TAK-013)

Compound Description: This compound, known as TAK-013, is a potent and orally active non-peptide antagonist of the human luteinizing hormone-releasing hormone (LHRH) receptor. It exhibits high binding affinity and antagonistic activity for the human receptor, with impressive in vitro and in vivo results. Notably, TAK-013 effectively suppresses plasma LH levels in castrated male cynomolgus monkeys upon oral administration. Its unique methoxyurea side chain contributes to its enhanced lipophilicity and oral bioavailability. []

5- or 7-Trifluoromethyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-diones

Compound Description: This series of compounds represents trifluoromethylated derivatives of pyrido[2,3-d]pyrimidine-2,4-diones, showcasing the incorporation of fluorine into the pyrido[2,3-d]pyrimidine core. []

3-Ethyl-5-methyl-7-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (1)

Compound Description: Identified through virtual screening as a potential cyclooxygenase-2 (COX-2) enzyme inhibitor, this compound exhibits moderate anti-inflammatory activity in the paw-induced edema rat model. []

Pyrido[2,3-d]pyrimidine-1,4-dione derivatives

Compound Description: Designed based on molecular modeling-guided lead optimization, these derivatives were synthesized and evaluated for their anti-inflammatory activity. Notably, some derivatives exhibited greater potency than indomethacin with improved gastric safety profiles, suggesting possible COX-2 selectivity. []

2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives

Compound Description: These compounds are characterized by their hybrid structure, combining thieno[2,3-d]pyrimidine-2,4-dione with imidazo[1,2-a]pyridine moieties. Despite showing moderate activity against S. aureus, E. coli, and B. subtilis in antimicrobial studies, they exhibited promising results against P. aeruginosa, with MIC values lower than the reference drug streptomycin. []

7-Aryl-5,6-dihydropyrido[2,3-d]pyrimidines (3)

Compound Description: These compounds are easily accessible via the condensation of 6-amino-1,3-dimethyluracil (1) with Mannich bases (2a-c). They serve as versatile intermediates for the synthesis of other pyrido[2,3-d]pyrimidine derivatives. []

8-Alkyl- and 7,8-diaryl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carbaldehydes (9-12)

Compound Description: These compounds are synthesized through Vilsmeier formylation of 5-(3-oxo-3-phenylpropyl)uracils, which are derived from 6-alkylamino-1,3-dimethyluracils. []

7-Amino-6-substituted-1-(β-D-ribofuranosyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones

Compound Description: Synthesized from 5-cyanouridine using a novel ring transformation reaction, these pyridopyrimidine nucleosides incorporate a ribofuranosyl moiety and various substituents at the C-6 position. []

6-Aryl-1,3-dimethyl-5H-pyrimido[4,5-b][1,4]diazepine-2,4(1H,3H)-diones (8, 9)

Compound Description: These compounds, incorporating a pyrimido[4,5-b][1,4]diazepine core, are synthesized from 6-amino-5-arylideneamino-1,3-dimethyluracils via a two-step reaction involving triethyl orthoacetate. []

4-Amino-5,7-disubstituted pyrido[2,3-d]pyrimidines (3), 4-amino-5,7-disubstituted pyrido[2,3-d]pyrimidine-2(1H)-thiones (4), and 4-amino-3,5,7-trisubstituted pyrido[2,3-d]pyrimidines-2,4-(1H,3H)-diones (5)

Compound Description: These compounds represent diversely substituted pyrido[2,3-d]pyrimidine derivatives synthesized from 2-amino-3-cyano-4,6-disubstituted pyridines. []

4-Amino-5,7-disubstituted-1-(β-D-ribofuranosyl) pyrido[2,3-d]-2(1H)-thiones (6) and 4-imino-3,5,7-trisubstituted-1(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)-pyrido[2,3-d]pyrimidin-2-ones (7)

Compound Description: These compounds are nucleoside analogs derived from their corresponding pyrido[2,3-d]pyrimidine bases. They demonstrate the feasibility of incorporating the pyrido[2,3-d]pyrimidine scaffold into nucleoside structures for potential antiviral or anticancer applications. []

2,4-Diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidines (2-10)

Compound Description: Designed as potential inhibitors of Pneumocystis carinii dihydrofolate reductase (pcDHFR) and Toxoplasma gondii dihydrofolate reductase (tgDHFR), these compounds exhibit potent activity against both enzymes. []

6-Phenyl-7-(substituted amino)-6H-pyrrolo[3,4-d]pyrimidine-2,4(1H,3H)-diones (3)

Compound Description: These compounds are pyrrolo[3,4-d]pyrimidine derivatives synthesized from 5-formyl-1,3-dimethyl-6-[(substituted amino)methyl]-2,4(1H,3H)-pyrimidinediones. []

1,3,7- and 1,3,5-trimethylpyrido[2,3-d]pyrimidine-2(1H),4(3H)-diones (12 and 13)

Compound Description: These compounds are formed as byproducts during the synthesis of uracil-annulated 8-azabicyclo[5.3.1]undecatetraenes. []

2-[(1-substituted)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-N-substituted acetamides (6a-g and 7a-g), 1-substituted-8-[2-(4-substituted phenyl)-2-oxoethylsulphanyl]-3,7-dihydro-1H-purine-2,6-diones (9a-g and 10a-g), 3-(2-substituted benzyl)-6-(4-substituted phenyl)-1H-thiazolo[2,3-f]purine-2,4-dione (11a-g and 12a-g)

Compound Description: These compounds represent a series of purine derivatives designed and synthesized as olomoucine analogues, aiming for anticancer activity. []

3-Substituted benzyl-5-methyl-7-substituted-1H-pyrido[2,3-d]pyrimidine-2,4-dione (13a-c and 14a-c)

Compound Description: These pyrido[2,3-d]pyrimidine-2,4-dione derivatives, designed as olomoucine analogues, were synthesized and evaluated for their anticancer activity. Notably, most of the tested compounds exhibited promising inhibition activity against the MCF-7 human breast cancer cell line. []

5,5'-(Phenylmethylene) bis (2-organylsulfanyl-6-aminopyrimidin-4(3H)-ones)

Compound Description: These dipyrimidine derivatives are synthesized by reacting 2-organylsulfanyl-6-aminopyrimidin-4(3H)-ones with benzaldehyde. []

6,6'-(Phenylmethylene) bis (5-amino-3-(iodomethyl)-7-oxo-2,3,7,8-tetrahydrothiazolo[3,2-a]pyrimidinium) iodide

Compound Description: This compound is synthesized by reacting 5,5'-(phenylmethylene) bis (2-allylsulfanyl-6-aminopyrimidin-4(3H)-one) with iodine. []

Pyrido[2,3-d]pyrimidinone derivatives (4a–o) and ethyl 5-oxo-1-aryl-6,7,8-triphenyl-1,5,6,9-tetrahydropyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate derivatives (6a–c)

Compound Description: These compounds were synthesized through a one-pot, three-component reaction using aluminate sulfonic acid nanocatalysts. []

1,3-Dimethyl-7-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Compound Description: This compound is a pyrido[2,3-d]pyrimidine derivative. []

1,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)dione and 1-methyl-7-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Compound Description: These compounds are pyrido[2,3-d]pyrimidine derivatives. []

1,3,7-Trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Compound Description: This compound is a pyrido[2,3-d]pyrimidine derivative synthesized using the Bohlmann-Rahtz pyridine synthesis. []

2,3,6-Trisubstituted and 2,3,4,6-tetrasubstituted pyridines

Compound Description: These compounds highlight a novel application of the Bohlmann-Rahtz pyridine synthesis to introduce an amino group at the 2-position of the pyridine ring. []

Poly-deuterated pyridines

Compound Description: These compounds were synthesized via microwave-assisted deuteration of aminopyridine derivatives. []

N-[p-[[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]amino] benzoyl]-L-glutamic acid (1a, 5-deazaaminopterin) and its 5-methyl analogue (1b)

Compound Description: These compounds are 5-deaza analogues of aminopterin, designed and synthesized as potential anticancer agents. They demonstrated significant anticancer activity both in vitro and in vivo. []

5-Deaza-5-methylfolic acid (2)

Compound Description: This compound is a 5-deaza analogue of folic acid. []

7-(Substituted amino)-6H-pyrrolo[3,4-d]pyrimidine Derivatives

Compound Description: This group of compounds is characterized by a pyrrolo[3,4-d]pyrimidine core with a substituted amino group at the 7-position. []

8-Alkyl(aryl)-6-cyanopyrido[2,3-d]-pyrimidine-2,4,5-triones

Compound Description: These are pyrido[2,3-d]pyrimidine derivatives bearing alkyl or aryl substituents at the 8-position and a cyano group at the 6-position. []

2,4-Diamino-5-methylpyrido[2,3-d]pyrimidines with novel side chain substituents

Compound Description: These compounds are specifically designed with modifications to the side chain, exploring their potential as dihydrofolate reductase (DHFR) inhibitors. []

Properties

Product Name

3-BENZYL-7-METHYL-1-PHENYL-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

IUPAC Name

3-benzyl-7-methyl-1-phenyl-5-(pyrrolidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione

Molecular Formula

C26H24N4O3

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C26H24N4O3/c1-18-16-21(24(31)28-14-8-9-15-28)22-23(27-18)30(20-12-6-3-7-13-20)26(33)29(25(22)32)17-19-10-4-2-5-11-19/h2-7,10-13,16H,8-9,14-15,17H2,1H3

InChI Key

CSHRGECPPPAFNE-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=N1)N(C(=O)N(C2=O)CC3=CC=CC=C3)C4=CC=CC=C4)C(=O)N5CCCC5

Canonical SMILES

CC1=CC(=C2C(=N1)N(C(=O)N(C2=O)CC3=CC=CC=C3)C4=CC=CC=C4)C(=O)N5CCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.